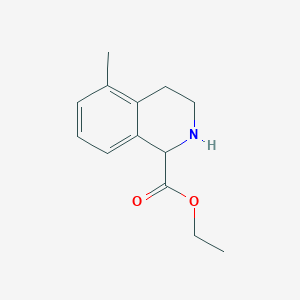![molecular formula C13H18F3NO4S2 B2622703 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol CAS No. 1396806-90-8](/img/structure/B2622703.png)
4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol is a complex organic compound that features a combination of functional groups, including a methylsulfanyl group, a trifluoromethoxy group, and a benzenesulfonamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol likely involves multiple steps, including the introduction of each functional group. A possible synthetic route could involve:
Formation of the butan-2-ol backbone: This could be achieved through a Grignard reaction or an aldol condensation.
Introduction of the methylsulfanyl group: This could be done via a nucleophilic substitution reaction using a methylthiol reagent.
Attachment of the trifluoromethoxybenzenesulfonamido group: This step might involve a sulfonation reaction followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The benzenesulfonamido group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deoxygenated products.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
The compound might be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking its activity. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the sulfonamido group could form hydrogen bonds with the enzyme.
類似化合物との比較
Similar Compounds
4-(methylsulfanyl)-2-{[4-(methoxy)benzenesulfonamido]methyl}butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(ethylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the trifluoromethoxy group in 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity and metabolic stability.
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO4S2/c1-12(18,7-8-22-2)9-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQVTEKDYFLREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chloro-6-fluorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2622620.png)

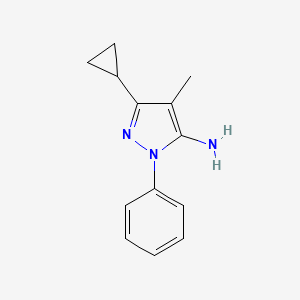
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)

![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)
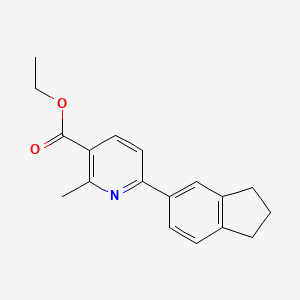

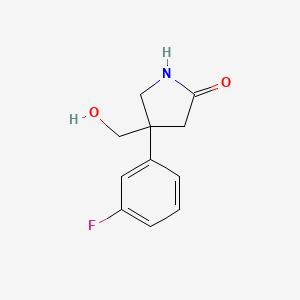
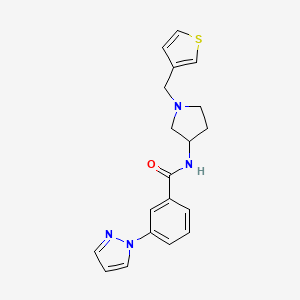

![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)
